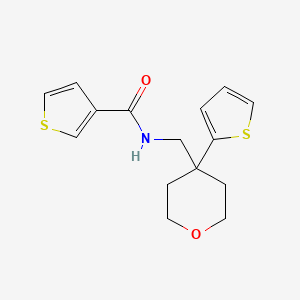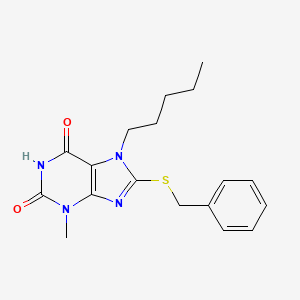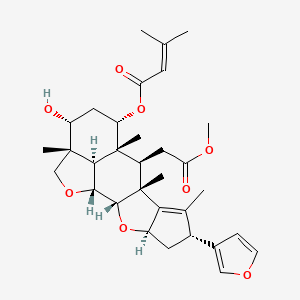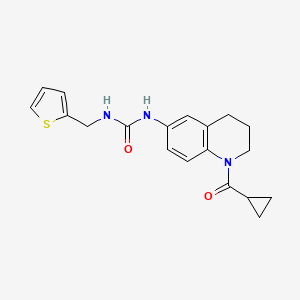
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-3-carboxamide, also known as TPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. TPTC is a synthetic compound that is structurally similar to natural compounds found in plants and animals.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
Research demonstrates the utility of related thiophene compounds in the synthesis of diverse heterocyclic derivatives. For instance, thiophenylhydrazonoacetates have been synthesized through coupling processes, yielding pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, highlighting the chemical versatility and potential application in creating various bioactive molecules (Mohareb et al., 2004).
Catalytic Applications
A novel variant of the Migita reaction for carbon−sulfur bond formation utilized in the synthesis of a former antiasthma drug candidate showcases the potential of thiophene derivatives in facilitating complex chemical transformations. This methodology represents a significant advancement in the synthesis of sulfide-containing pharmaceuticals and potentially other sulfur-rich organic compounds (Norris & Leeman, 2008).
Antimicrobial Activity
Thiophene derivatives have shown promising antimicrobial properties. For example, compounds prepared from (E)-N-(arylethenesulfonyl)thiophene-2-carboxamides through 1,3-dipolar cycloaddition methodology exhibited significant antibacterial and antifungal activities, suggesting their potential as therapeutic agents against infectious diseases (Sowmya et al., 2018).
Structural Analysis
Studies on the synthesis and structural analysis of thiophene-based compounds, such as pyrazole derivatives, provide insights into their molecular geometry, intermolecular interactions, and stability. These investigations offer valuable information for the design of materials with specific properties, including pharmaceuticals and organic electronics (Kumara et al., 2018).
Green Chemistry
The adoption of green synthesis methods for thiophene derivatives, emphasizing environmental sustainability and efficiency, is a notable advancement. These methodologies reduce hazardous waste and improve the overall eco-friendliness of chemical synthesis, demonstrating the role of thiophene compounds in fostering sustainable practices in chemistry (Gomha et al., 2016).
Propiedades
IUPAC Name |
N-[(4-thiophen-2-yloxan-4-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c17-14(12-3-9-19-10-12)16-11-15(4-6-18-7-5-15)13-2-1-8-20-13/h1-3,8-10H,4-7,11H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUNTFMIQQHJSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CSC=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dihydrobenzo[c]isothiazole-6-carboxylic acid 2,2-dioxide](/img/structure/B2390541.png)
![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390546.png)


![4-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2390549.png)
![2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone](/img/structure/B2390550.png)
![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2390552.png)


![Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2390558.png)


![2-Chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide](/img/structure/B2390563.png)